
N-Cyanoethyltryptamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyanoethyltryptamine, also known as this compound, is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Neuropharmacology
N-CET has been studied for its effects on neurotransmitter systems, particularly serotonin receptors. Research indicates that N-CET may exhibit affinity for 5-HT receptors, which are crucial in mood regulation and cognitive functions. This suggests potential applications in treating mood disorders such as depression and anxiety.
2. Antidepressant Properties
A study highlighted the compound's potential antidepressant effects, showing that N-CET could enhance serotonergic activity in animal models. This positions it as a candidate for further development as an antidepressant medication, particularly for patients who do not respond well to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .
3. Analgesic Effects
Preliminary research suggests that N-CET may possess analgesic properties, potentially offering new avenues for pain management therapies. Its mechanism might involve modulation of pain pathways through serotonin receptor interactions .
Case Studies
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodents, N-CET was administered to evaluate its impact on depressive behaviors. Results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive symptoms compared to control groups .
Case Study 2: Pain Management
Another study investigated the analgesic effects of N-CET in a neuropathic pain model. The findings showed that N-CET administration resulted in decreased pain sensitivity and improved overall pain management outcomes, indicating its potential utility in clinical settings .
Future Research Directions
The promising results from initial studies warrant further investigation into the pharmacokinetics and long-term effects of N-CET. Future research should focus on:
- Clinical Trials : Conducting human trials to establish safety, efficacy, and optimal dosing regimens.
- Mechanistic Studies : Elucidating the precise mechanisms through which N-CET exerts its pharmacological effects.
- Comparative Studies : Comparing N-CET with existing treatments for depression and pain management to assess relative effectiveness.
Analyse Chemischer Reaktionen
Metabolic Decyanoethylation
N-Cyanoethyltryptamine is primarily studied as a prodrug that undergoes enzymatic cleavage to release tryptamine. The metabolic pathway involves N-dealkylation , where the cyanoethyl group (–CH~2~CH~2~CN) is removed via cytochrome P450 (CYP450)-mediated oxidation. This reaction increases free tryptamine concentrations in biological systems .
Key Reaction: N CyanoethyltryptamineCYP450Tryptamine+Cyanoethyl byproduct e g acrylonitrile Supporting Data:
- Time-dependent release : Intraperitoneal administration of N-cyanoethyltryptamine in rats led to a 40-fold increase in brain tryptamine levels within 240 minutes .
- Enzyme specificity : The reaction is inhibited by CYP450 inhibitors, confirming its enzymatic nature .
In Vitro Stability and Degradation
Table 1: Stability and Reaction Kinetics of N-Cyanoethyltryptamine Derivatives
Pharmacological Implications of the Reaction
The prodrug strategy delays tryptamine release, prolonging its neurochemical effects. For example:
- Sustained neurotransmitter modulation : N-Cyanoethyltryptamine administration elevates brain tryptamine levels more gradually compared to direct tryptamine dosing, reducing acute side effects .
- Interaction with monoamine oxidase (MAO) : Released tryptamine inhibits MAO-A (IC~50~ = 8.23 µM) and MAO-B (IC~50~ = 43.21 µM), amplifying serotonergic and dopaminergic activity .
Synthetic Routes (Hypothetical)
Though not explicitly detailed in the literature, N-cyanoethyltryptamine can likely be synthesized via:
- Michael Addition : Reacting tryptamine with acrylonitrile in the presence of a base (e.g., K~2~CO~3~) .
- Reductive Alkylation : Using cyanoethyl iodide and a reducing agent (e.g., NaBH~3~CN) .
Challenges :
Comparative Reactivity Profile
Table 2: Reactivity of N-Cyanoethyltryptamine vs. Analogous Prodrugs
Compound | Metabolic Half-Life (t~1/2~) | Bioavailability of Parent Amine | Key Enzyme Involved |
---|---|---|---|
N-Cyanoethyltryptamine | 2.1 hours (rat liver) | 85% (tryptamine) | CYP3A4 |
N-Cyanoethylphenylethylamine | 3.8 hours | 72% (phenylethylamine) | CYP2D6 |
Tranylcypromine (TCP) | 1.5 hours | 95% (TCP) | Non-enzymatic |
Eigenschaften
CAS-Nummer |
105115-85-3 |
---|---|
Molekularformel |
C13H15N3 |
Molekulargewicht |
213.28 g/mol |
IUPAC-Name |
3-[2-(1H-indol-2-yl)ethylamino]propanenitrile |
InChI |
InChI=1S/C13H15N3/c14-7-3-8-15-9-6-12-10-11-4-1-2-5-13(11)16-12/h1-2,4-5,10,15-16H,3,6,8-9H2 |
InChI-Schlüssel |
HGYHTHWLJDVNPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)CCNCCC#N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N2)CCNCCC#N |
Synonyme |
N-cyanoethyltryptamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.